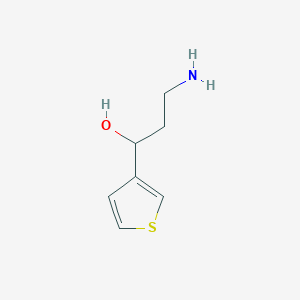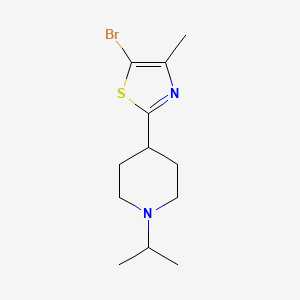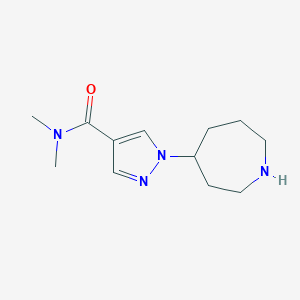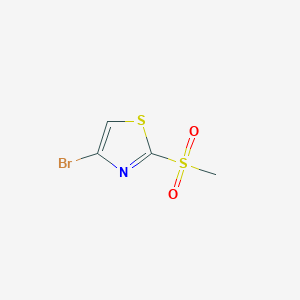
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methylsulfonyl group, and a piperidine ring attached to a pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.
Methylsulfonyl Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the sulfur atom in the methylsulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Similar structure but with a nitro group instead of a methylsulfonyl group.
2-Bromo-5-(methylsulfonyl)pyridine: Lacks the piperidine ring, making it structurally simpler.
Uniqueness
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is unique due to the combination of its bromine atom, methylsulfonyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
IUPAC Name |
5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXTHJSAUZRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)




